Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Description
Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a bicyclic compound featuring a norbornene-like framework with a methyl substituent at position 4 and two ester groups at positions 2 and 2. Its synthesis typically involves Diels-Alder reactions between furan derivatives and dimethyl acetylenedicarboxylate (DMAD) under controlled conditions . This compound serves as a versatile intermediate in organic synthesis, particularly in drug delivery systems, where it is functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for targeted conjugation .
Key structural attributes include:
- Bicyclic core: The 7-oxabicyclo[2.2.1]heptene skeleton imports rigidity, influencing reactivity and stereoelectronic properties.
- Ester groups: The dimethyl ester moieties enhance solubility in organic solvents and enable further derivatization.
- Methyl substituent: The 4-methyl group introduces steric effects, modulating reactivity in cycloaddition and fragmentation reactions .
Applications span pharmaceuticals (e.g., lymph node-targeted drug delivery ) and materials science, where its photo- and thermoresponsive behavior is exploited .
Properties
CAS No. |
18064-04-5 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-11-5-4-6(16-11)7(9(12)14-2)8(11)10(13)15-3/h4-6H,1-3H3 |
InChI Key |
YMLYGZRGLAHWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC(O1)C(=C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions
In a representative procedure, furan (0.64 mL, 10 mmol) and DMAD (1.22 mL, 10 mmol) are dissolved in diethyl ether (4 mL) and stirred at 20°C for 168 hours. Post-reaction workup includes:
Mechanistic Insights
High-Pressure and Catalytic Modifications
Recent advancements explore high-pressure conditions and catalytic systems to enhance reaction efficiency and stereoselectivity.
High-Pressure Synthesis
Under 40 bar N₂ pressure in water at 55°C, the reaction between dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate and 1,3-cyclohexadiene achieves improved yields (Table 1).
Table 1: Yield Comparison Under Varied Conditions
| Condition | Temperature | Pressure | Yield (%) |
|---|---|---|---|
| Chloroform (no catalyst) | 25°C | 1 atm | 14 |
| Water (N₂ atmosphere) | 55°C | 40 bar | 32 |
Catalytic Systems
-
Nafion® : Acidic resin catalysts increase reaction rates by polarizing the dienophile.
-
β-Cyclodextrin : Enhances solubility of hydrophobic reactants in aqueous media.
Stereochemical Considerations and Byproduct Management
Diastereomer Formation
The bicyclic product exists as exo and endo diastereomers. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the exo configuration predominates (85:15 exo:endo ratio) due to steric hindrance during cyclization.
Retro-Diels-Alder Byproducts
Elevated temperatures (>60°C) promote retro-Diels-Alder decomposition, yielding furan and DMAD. Mitigation strategies include:
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Building Block for Organic Synthesis
Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows it to undergo various chemical transformations, making it valuable for constructing complex organic molecules.
Reactions and Transformations
- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions due to its diene functionality, leading to the formation of cycloadducts that are useful in synthesizing larger cyclic structures .
- Ring-opening Metathesis Polymerization (ROMP) : It can be utilized as a monomer in ROMP processes, contributing to the development of new polymeric materials with tailored properties .
Catalytic Applications
The compound is also explored for its catalytic properties:
- Grubbs Catalysis : this compound has been investigated in conjunction with Grubbs catalysts for various olefin metathesis reactions .
- Pyrroline Synthesis : It has shown potential in synthesizing pyrrolines through specific kinetic pathways under catalytic conditions .
Development of Functional Materials
Due to its unique structural characteristics, the compound is being studied for applications in materials science:
- Polymeric Materials : As mentioned earlier, when polymerized via ROMP, it can yield materials with specific mechanical and thermal properties suitable for various applications from coatings to biomedical devices .
Coatings and Adhesives
The compound's derivatives can be integrated into formulations for coatings and adhesives, enhancing durability and performance due to their robust structural integrity.
Drug Development
The bicyclic structure of this compound is being explored for its potential biological activities:
- Antitumor Activity : Some studies suggest that derivatives of this compound may exhibit antitumor properties, making them candidates for further pharmaceutical development.
Targeted Delivery Systems
Research indicates that compounds like this compound could be utilized in targeted drug delivery systems due to their ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 gene expression . This inhibition can lead to various biological effects, including anti-inflammatory and immunosuppressive activities.
Comparison with Similar Compounds
Key Observations :
- Phenolic derivatives (e.g., HZ3) exhibit improved binding to biological targets like estrogen receptors due to hydrogen-bonding interactions .
- Ethyl esters increase metabolic stability compared to methyl esters, making them preferable in prodrug designs .
- Alkyne-functionalized analogs enable site-specific modifications in drug delivery systems via CuAAC .
Reactivity and Stability
- Fragmentation: The parent compound undergoes oxidative cleavage with KMnO4/CuSO4 to yield dicarboxylic acids, whereas epoxidized derivatives (e.g., from mCPBA treatment) show retro-Diels-Alder reactivity under X-ray irradiation .
- Thermal stability : Methyl-substituted derivatives (e.g., 4-methyl) exhibit higher thermal stability than unsubstituted analogs due to steric protection of the bicyclic core .
Biological Activity
Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound belonging to the class of stilbenes. Its unique bicyclic structure and functional groups contribute to its significant biological activities, making it a subject of interest in various fields, including pharmaceuticals and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C22H18O7
- Molecular Weight : 394.37 g/mol
- Structural Features : The compound features a diene system integral to its chemical reactivity, with two ester groups and hydroxyl substituents on phenyl rings, enhancing its biological profile.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is critical in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Anti-inflammatory Effects : Preliminary data indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Receptor Modulation : The compound could act as a modulator for certain receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Key Studies
Synthetic Approaches
The synthesis of this compound can be achieved through various methods:
- Diels-Alder Reaction : A key synthetic route involves the Diels-Alder reaction where the compound acts as a dienophile.
- Functional Group Transformations : Subsequent modifications can enhance its biological properties and yield derivatives with improved efficacy.
Comparative Analysis with Similar Compounds
This compound is structurally related to several other compounds that exhibit varying biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | C21H16O6 | Simpler structure; fewer substituents |
| Endothal | C11H10O4 | Herbicide; different biological activity |
| Dimethyl 1-Methyl-7-Oxabicyclo(2.2.1)heptadiene | C22H18O6 | Modified methylation pattern |
These compounds share structural characteristics such as bicyclic frameworks and dicarboxylate functionalities but differ in their specific biological activities and therapeutic applications.
Q & A
Basic: What are the optimal synthetic routes for preparing dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate?
Answer: The compound is commonly synthesized via a Diels-Alder cycloaddition between dimethyl acetylene dicarboxylate and furan derivatives. Evidence from a 2016 study highlights that reacting dimethyl acetylene dicarboxylate with furan under thermal conditions (e.g., reflux in toluene) yields the bicyclic product in high yield (>85%) . Key parameters include:
- Reaction temperature : 110–120°C (prevents retro-Diels-Alder decomposition).
- Catalyst-free conditions : Avoids side reactions with Lewis acids.
- Purification : Column chromatography with ethyl acetate/hexane (1:4) for stereochemical purity.
Basic: How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
Answer:
- ¹H-NMR : Look for characteristic norbornene protons (δ 5.8–6.2 ppm for diene protons) and methyl ester groups (δ 3.7–3.8 ppm, singlet) .
- ¹³C-NMR : Signals at ~165 ppm confirm ester carbonyls; bicyclic carbons appear between 80–100 ppm .
- IR : Strong absorptions at 1730–1750 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O ester) .
- Mass spectrometry : Molecular ion peak [M⁺] at m/z 238 (calculated for C₁₁H₁₀O₅) with fragmentation patterns matching norbornene ring cleavage .
Advanced: How can computational methods (e.g., DFT) predict reaction pathways for retro-Diels-Alder decomposition?
Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. A 2024 study (ICReDD) suggests using quantum chemical calculations to map potential energy surfaces, identifying exothermic vs. endothermic pathways . For example:
- Retro-Diels-Alder activation energy : ~25–30 kcal/mol under thermal conditions.
- Solvent effects : Polar solvents stabilize charge-separated intermediates, altering reaction kinetics.
Experimental validation : Compare computed IR frequencies with experimental data to resolve discrepancies .
Advanced: How do reaction conditions (e.g., subcritical water) influence product distribution in cycloadditions?
Answer: Subcritical water (100–200°C, 10–15 bar) can promote alternative pathways. A 2016 study observed that in aqueous media, the compound undergoes partial hydrolysis of ester groups, forming carboxylic acid derivatives. Competing reactions include:
- Retro-Diels-Alder : Favored at >150°C, yielding furan and acetylene dicarboxylate fragments.
- Exocyclic product formation : Steric effects in water lead to unexpected exocyclic adducts (e.g., tetracyclic structures) .
Methodological tip : Use high-pressure reactors with in-situ FTIR to monitor real-time product evolution.
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for stereoisomers?
Answer: Discrepancies arise from stereochemical variations (endo vs. exo isomers). To resolve:
NOESY NMR : Identify spatial proximity of protons (e.g., endo protons show cross-peaks between bridgehead H and ester groups).
X-ray crystallography : Definitive structural assignment via unit cell parameters (e.g., CCDC entries for bicyclic esters).
Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers for individual analysis .
Basic: What safety protocols are critical when handling this compound in lab settings?
Answer:
- Ventilation : Use fume hoods due to volatile organic solvents (e.g., toluene) in synthesis.
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
- Waste disposal : Ester-containing waste must be neutralized with 10% NaOH before disposal .
Advanced: What strategies optimize catalyst selection for asymmetric variants of this reaction?
Answer: Chiral Lewis acids (e.g., Jacobsen’s Cr-salen complexes) induce enantioselectivity. Key factors:
- Ligand design : Bulky substituents (e.g., tert-butyl) enhance steric control.
- Solvent polarity : Non-polar solvents (hexane) improve catalyst-substrate interactions.
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Daicel columns) .
Advanced: How do substituent variations (e.g., methyl vs. ethyl esters) affect the compound’s reactivity?
Answer: Ethyl esters (higher steric bulk) reduce reaction rates but improve thermal stability. Comparative studies show:
- Methyl esters : Faster cycloaddition (k = 0.15 min⁻¹ at 100°C) but prone to retro reactions.
- Ethyl esters : Slower kinetics (k = 0.08 min⁻¹) but 20% higher yield in prolonged reactions .
Table : Substituent effects on activation energy
| Substituent | ΔG‡ (kcal/mol) | Yield (%) |
|---|---|---|
| Methyl | 24.3 | 85 |
| Ethyl | 27.1 | 78 |
Basic: What are the compound’s applications in materials science?
Answer: The bicyclic core serves as a precursor for:
- Polymer crosslinkers : Photoinitiated radical polymerization (e.g., with AIBN).
- Liquid crystals : Functionalization with mesogenic groups (e.g., biphenyl derivatives) .
Advanced: How can machine learning models predict novel derivatives with enhanced properties?
Answer: Train models on existing datasets (e.g., Cambridge Structural Database) to predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
